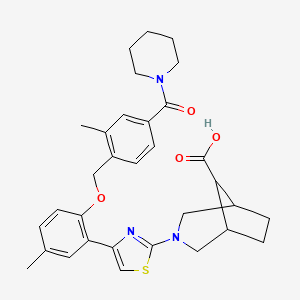

(Rac)-BI 703704

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H37N3O4S |

|---|---|

Molecular Weight |

559.7 g/mol |

IUPAC Name |

3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid |

InChI |

InChI=1S/C32H37N3O4S/c1-20-6-11-28(39-18-25-10-7-22(15-21(25)2)30(36)34-12-4-3-5-13-34)26(14-20)27-19-40-32(33-27)35-16-23-8-9-24(17-35)29(23)31(37)38/h6-7,10-11,14-15,19,23-24,29H,3-5,8-9,12-13,16-18H2,1-2H3,(H,37,38) |

InChI Key |

LRGRKWVKESEOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)C(=O)N3CCCCC3)C)C4=CSC(=N4)N5CC6CCC(C5)C6C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-BI 703704: A Technical Guide to its Mechanism of Action as a Soluble Guanylate Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BI 703704 is a potent, small molecule activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the sGC-cGMP signaling cascade and its therapeutic potential, particularly in the context of diabetic nephropathy. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a thorough understanding of this compound for research and drug development purposes.

Core Mechanism of Action: Activation of Soluble Guanylate Cyclase

This compound functions as a direct activator of soluble guanylate cyclase (sGC).[1][2] sGC is a heterodimeric enzyme, typically composed of an α and a β subunit, that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] this compound has been shown to activate both isoforms of sGC, GC-1 (α1/β1) and GC-2 (α2/β1), with varying efficacy.[4] This activation leads to a subsequent increase in intracellular cGMP levels, which in turn mediates downstream signaling effects.

The activation of sGC by this compound is independent of nitric oxide (NO), the endogenous activator of sGC. This is a crucial feature for its therapeutic potential in conditions associated with endothelial dysfunction and reduced NO bioavailability, such as diabetic nephropathy.

Signaling Pathway

The activation of sGC by this compound initiates a well-defined signaling cascade. The primary effector molecule is cGMP, which activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological responses aimed at restoring cellular homeostasis.

Quantitative Analysis of In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a preclinical model of type 2 diabetic nephropathy using the ZSF1 rat.[1][5][6]

In Vivo Study in ZSF1 Rats

In a key study, this compound was administered orally to ZSF1 rats for 15 weeks. The compound exhibited a dose-dependent effect on key markers of renal function and target engagement.

| Dose (mg/kg/day) | Change in Urinary Protein Excretion (UPE) | Change in Renal cGMP Levels |

| 0.3 | Dose-dependent decrease | Dose-dependent increase |

| 1 | Dose-dependent decrease | Dose-dependent increase |

| 3 | Dose-dependent decrease | Dose-dependent increase |

| 10 | Dose-dependent decrease | Dose-dependent increase |

Table 1. Summary of in vivo efficacy of this compound in ZSF1 rats.[1][6]

The study also revealed a significant reduction in the incidence of glomerulosclerosis and interstitial lesions in the kidneys of treated animals.[1][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vivo Diabetic Nephropathy Model

-

Animal Model: Male ZSF1 obese rats, a well-established model of type 2 diabetic nephropathy, are used.[1][6]

-

Dosing: this compound is administered via daily oral gavage for a period of 15 weeks.[1][6] Doses typically range from 0.3 to 10 mg/kg.[1][6]

-

Efficacy Endpoints:

-

Urinary Protein Excretion (UPE): Urine is collected from rats housed in metabolic cages, and total protein is quantified using a standard biochemical assay.

-

Renal Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

-

-

Target Engagement Endpoint:

-

Renal cGMP Measurement: Kidney tissue is homogenized, and cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) or ELISA kit.

-

Soluble Guanylate Cyclase (sGC) Activity Assay (General Protocol)

This protocol describes a general method for measuring the activation of purified sGC.

-

Materials: Purified recombinant sGC, GTP, this compound, reaction buffer, and a cGMP detection kit.

-

Procedure:

-

A reaction mixture containing purified sGC enzyme and GTP in a suitable buffer is prepared.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C for a defined period.

-

The reaction is terminated, and the amount of cGMP produced is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The data is plotted to generate a dose-response curve from which the EC50 value can be determined.

-

Cellular cGMP Measurement Assay (General Protocol)

This protocol outlines a general method for measuring changes in intracellular cGMP levels in response to this compound.

-

Cell Lines: A suitable cell line endogenously or exogenously expressing sGC is used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cell culture medium is replaced with a buffer containing a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.

-

Cells are treated with varying concentrations of this compound for a specified time.

-

The reaction is stopped by lysing the cells.

-

The intracellular cGMP concentration in the cell lysate is determined using a commercial cGMP immunoassay kit.

-

Conclusion

This compound is a potent activator of soluble guanylate cyclase that has demonstrated significant therapeutic potential in a preclinical model of diabetic nephropathy. Its ability to increase cGMP levels in an NO-independent manner makes it a promising candidate for the treatment of diseases characterized by impaired NO signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar sGC activators. Further studies are warranted to fully elucidate its in vitro potency and binding kinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-BI 703704: A Technical Guide to a Novel Soluble Guanylyl Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BI 703704 is a potent, racemic small molecule activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), leading to a range of physiological effects, including vasodilation and anti-inflammatory responses. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its therapeutic potential in diabetic nephropathy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. While a definitive IUPAC name and SMILES string are not publicly available, its fundamental chemical properties have been characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₇N₃O₄S | [1] |

| Molar Mass | 559.72 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified | |

| LogP | Not specified |

Note: Further experimental determination of properties such as solubility, pKa, and LogP is recommended for comprehensive characterization.

Mechanism of Action: The sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by activating soluble guanylyl cyclase (sGC).[2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream protein kinases, ion channels, and phosphodiesterases to mediate various cellular responses.[3]

The activation of sGC by this compound leads to an increase in intracellular cGMP levels, which is hypothesized to underlie its therapeutic effects.[4] In the context of diabetic nephropathy, elevated cGMP can promote vasodilation, reduce inflammation, and inhibit fibrosis, thereby protecting renal function.[4]

Preclinical Efficacy in Diabetic Nephropathy

The therapeutic potential of this compound has been investigated in a preclinical model of diabetic nephropathy.

In Vivo Studies in ZSF1 Rats

A key study utilized the ZSF1 rat, a well-established model that mimics human type 2 diabetic nephropathy.[5][6][7][8][9] In this study, oral administration of this compound demonstrated a dose-dependent reduction in urinary protein excretion (UPE), a key indicator of kidney damage.[4] Furthermore, histological analysis revealed a significant reduction in the incidence of glomerulosclerosis and interstitial lesions in treated animals.[4]

Table 2: In Vivo Efficacy of this compound in ZSF1 Rats

| Dose (mg/kg/day) | Change in Urinary Protein Excretion (UPE) | Histological Findings | Reference |

| 0.3 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |

| 1.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |

| 3.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |

| 10.0 | Dose-dependent decrease | Significant reduction in glomerulosclerosis and interstitial lesions | [4] |

Experimental Protocols

In Vivo Diabetic Nephropathy Model

Objective: To evaluate the efficacy of this compound in a model of type 2 diabetic nephropathy.

Animal Model: Male obese ZSF1 rats (a cross between Zucker Diabetic Fatty females and Spontaneously Hypertensive Heart Failure males).[5] These rats develop key features of human diabetic nephropathy, including hyperglycemia, hypertension, and proteinuria.[5]

Experimental Design:

-

Acclimation: Animals are acclimated to the housing conditions for a specified period before the start of the study.

-

Group Allocation: Rats are randomly assigned to vehicle control and this compound treatment groups.

-

Dosing: this compound is administered orally once daily for a period of 15 weeks.[10] Doses of 0.3, 1, 3, and 10 mg/kg have been evaluated.[4]

-

Monitoring: Key parameters are monitored throughout the study, including:

-

Urinary Protein Excretion (UPE): Urine samples are collected at regular intervals to quantify protein levels.

-

Blood Pressure and Heart Rate: Measured to assess cardiovascular effects.

-

Blood Glucose and HbA1c: To monitor glycemic control.

-

-

Terminal Procedures: At the end of the treatment period, animals are euthanized. Kidneys are harvested for histological analysis to assess the extent of glomerulosclerosis and interstitial fibrosis.

In Vitro sGC Activation Assay (General Protocol)

Objective: To quantify the direct activating effect of this compound on sGC enzyme activity.

Principle: This assay measures the production of cGMP from GTP by purified sGC in the presence of the test compound.

Materials:

-

Purified recombinant sGC enzyme

-

Guanosine triphosphate (GTP)

-

This compound

-

Assay buffer (e.g., containing Tris-HCl, MgCl₂, and a phosphodiesterase inhibitor)

-

cGMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, GTP, and purified sGC enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Quantify the amount of cGMP produced using a suitable detection method.

-

Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal enzyme activation.

Conclusion

This compound is a promising sGC activator with demonstrated preclinical efficacy in a relevant model of diabetic nephropathy. Its ability to directly stimulate the sGC-cGMP pathway offers a novel therapeutic approach for this and potentially other cardiovascular and renal diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological profile and clinical potential of this compound. Further studies are warranted to fully elucidate its chemical structure, pharmacokinetic and pharmacodynamic properties, and long-term safety profile.

References

- 1. This compound [chembk.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]

- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Account Suspended [staffsites.sohag-univ.edu.eg]

- 10. This compound | sGC Activator | MCE [medchemexpress.cn]

(Rac)-BI 703704: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (Rac)-BI 703704, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Core Compound Profile

This compound is a small molecule activator of sGC, an enzyme that plays a crucial role in various physiological processes through the production of cyclic guanosine monophosphate (cGMP).[1][2] Unlike sGC stimulators, which require the presence of the reduced heme prosthetic group on the enzyme, sGC activators can directly activate the enzyme when it is in an oxidized or heme-free state.[1] This property makes sGC activators like BI 703704 of particular interest for therapeutic intervention in diseases associated with oxidative stress, where the NO-sGC-cGMP signaling pathway may be impaired.

Quantitative Data Summary

While detailed in vitro quantitative data for this compound is not widely available in the public domain, the following table summarizes the key potency information that has been reported. It is important to note that the primary reported EC50 value is derived from an in vivo study measuring a pharmacodynamic endpoint. A recent study has performed detailed in vitro concentration-response measurements, though specific values were not available in the abstract.[3][4]

| Parameter | Value | Species/System | Notes | Reference |

| EC50 | 105 nM | Diabetic Rat (in vivo) | Measurement of renal cGMP content. | [5][6] |

| Isoform Activity | Activates both GC-1 (α1/β1) and GC-2 (α2/β1) isoforms with varying efficacy. | Cell systems expressing each isoform and purified enzymes. | Specific EC50 values for each isoform are not publicly reported but have been determined. | [3][4][7] |

Mechanism of Action

This compound functions as an activator of soluble guanylate cyclase. Under conditions of oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, or the heme group can be lost entirely. This renders the enzyme insensitive to its natural activator, nitric oxide. BI 703704 is designed to bypass this limitation by activating the oxidized or heme-free form of sGC, thereby restoring the production of cGMP. The increased cGMP levels then mediate downstream signaling effects, including smooth muscle relaxation and inhibition of fibrosis.

Mechanism of this compound Action

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro characterization of sGC activators like this compound. While the specific parameters used for BI 703704 are not publicly available, these protocols represent standard industry practices.

Purified sGC Enzymatic Activity Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of purified soluble guanylate cyclase.

Materials:

-

Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)

-

This compound

-

Assay Buffer: 50 mM TEA (triethanolamine), pH 7.4

-

GTP (guanosine triphosphate)

-

MgCl₂ (magnesium chloride)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

-

DTT (dithiothreitol)

-

ODQ (1H-[4][7]oxadiazolo[4,3-a]quinoxalin-1-one, an sGC inhibitor/oxidant, for studying heme-free sGC)

-

cGMP standard

-

Commercially available cGMP detection kit (e.g., ELISA, HTRF)

Procedure:

-

Enzyme Preparation: If studying the heme-free form, pre-incubate the purified sGC with ODQ to oxidize the heme group.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing assay buffer, MgCl₂, IBMX, and DTT.

-

Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.

-

Enzyme Addition: Add the purified sGC to each well to initiate the reaction.

-

Substrate Addition: Start the enzymatic reaction by adding GTP.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., EDTA).

-

cGMP Detection: Quantify the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of this compound against the cGMP concentration to determine the EC50 value.

Purified sGC Enzymatic Assay Workflow

Cellular cGMP Assay

Objective: To measure the effect of this compound on cGMP production in a cellular context.

Materials:

-

A suitable cell line expressing sGC (e.g., HEK293 cells overexpressing sGC isoforms, or primary cells like smooth muscle cells).

-

Cell culture medium and supplements.

-

This compound.

-

IBMX.

-

Cell lysis buffer.

-

Commercially available cGMP detection kit.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Cell Treatment: Replace the culture medium with a serum-free medium containing IBMX and incubate for a short period.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the cells.

-

Incubation: Incubate the cells with the compound for a specified time at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using a cell lysis buffer.

-

cGMP Detection: Collect the cell lysates and quantify the intracellular cGMP concentration using a cGMP detection kit.

-

Data Analysis: Normalize the cGMP concentration to the protein concentration of the cell lysate. Plot the normalized cGMP levels against the concentration of this compound to calculate the EC50.

Cellular cGMP Assay Workflow

Conclusion

This compound is a potent activator of soluble guanylate cyclase with demonstrated efficacy in preclinical models of diabetic nephropathy.[8] Its ability to activate sGC independently of nitric oxide, particularly under conditions of oxidative stress, represents a promising therapeutic mechanism. Further disclosure of its detailed in vitro characterization, including its potency and selectivity for sGC isoforms, will be valuable for the scientific community. The experimental protocols and diagrams provided in this guide offer a framework for understanding and potentially replicating the in vitro assessment of this and similar sGC activators.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Runcaciguat - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 5. Modulation of vascular contraction via soluble guanylate cyclase signaling in a novel ex vivo method using rat precision‐cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alspi.com [alspi.com]

- 7. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Relevant Boehringer Ingelheim Compounds: Correcting the Record on (Rac)-BI 703704 and Detailing the Discovery of KRAS Pathway Inhibitors

Introduction

This technical guide addresses the discovery and development of key molecules from Boehringer Ingelheim's research pipeline. It is important to first clarify a potential misconception regarding the compound (Rac)-BI 703704 . Our research indicates that this molecule is a potent activator of soluble guanylate cyclase (sGC) investigated for its potential in treating diabetic nephropathy by reducing renal damage.[1][2][3] It is not, as may have been misconstrued, associated with oncology or the inhibition of the KRAS signaling pathway.

However, recognizing the interest in drug discovery and development within the oncology space, this guide will focus on two pivotal programs from Boehringer Ingelheim that align with the core technical requirements of the original query: the discovery of the SOS1 inhibitor BI-3406 and the pan-KRAS inhibitor BI-2852 . Both represent significant advances in targeting the notoriously difficult-to-drug KRAS oncogene.

Part 1: The Discovery and Development of BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor

The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP. Inhibiting the SOS1-KRAS interaction presents a compelling therapeutic strategy to block this key activation step in KRAS-driven cancers.

Discovery and Optimization

The discovery of BI-3406 began with a high-throughput screen of 1.7 million compounds, which identified several hits with a quinazoline core.[4] One such hit, BI-68BS, demonstrated a dissociation constant (KD) of 470 nM for SOS1 and an IC50 of 1.3 µM in a GDP-dependent KRAS-SOS1 displacement assay.[4]

Co-crystallization of BI-68BS with SOS1 revealed that it binds to a pocket adjacent to the catalytic site, with its quinazoline ring engaging in a π-stacking interaction with His905 of SOS1.[4] This structural insight guided the medicinal chemistry campaign to optimize the initial hit. Structure-based design and chemical modifications led to the discovery of BI-3406, a highly potent, selective, and orally bioavailable small-molecule inhibitor of the SOS1-KRAS interaction.[5][6]

Mechanism of Action

BI-3406 binds to the catalytic domain of SOS1, sterically hindering its interaction with KRAS-GDP.[5][7] This blockade prevents the loading of GTP onto KRAS, thereby reducing the population of active, GTP-bound KRAS and suppressing downstream signaling through the MAPK pathway (RAF-MEK-ERK).[4][6] A key finding is that BI-3406 is selective for SOS1 and does not inhibit the related GEF, SOS2.[7][8] This selectivity is significant as SOS1 is a critical node in the feedback reactivation of the MAPK pathway, a common resistance mechanism to MEK inhibitors.[5]

Quantitative Data

| Parameter | Compound | Value | Target/Cell Line | Assay Type | Reference |

| IC50 | BI-3406 | 5 nM | KRAS-SOS1 Interaction | Biochemical Assay | [9] |

| IC50 | BI-3406 | 6 nM | KRAS-SOS1 Interaction | Biochemical Assay | [10][11] |

| IC50 | BI-3406 | 24 nM | pERK Formation | NCI-H358 cells | [12] |

| IC50 | BI-3406 | > 10 µM | SOS2 Interaction | Biochemical Assay | [8][12] |

| Selectivity | BI-3406 | No hits at 5 µM | 368 Kinase Panel | Kinase Panel Screen | [8][12] |

Experimental Protocols

KRAS-SOS1 Interaction Assay (AlphaScreen):

-

Reagents: Biotinylated KRASG12D, GST-tagged SOS1, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

-

Procedure: The assay was performed in a 384-well plate format. Test compounds (like BI-3406) were serially diluted and incubated with biotinylated KRASG12D and GST-SOS1.

-

Detection: After incubation, Donor and Acceptor beads were added. In the absence of an inhibitor, the proximity of the beads due to the KRAS-SOS1 interaction generates a chemiluminescent signal at 520-620 nm upon excitation at 680 nm.

-

Analysis: The signal was measured using a suitable plate reader. IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Cellular pERK Inhibition Assay:

-

Cell Line: NCI-H358 (KRASG12C mutant) cells were used.

-

Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then serum-starved before being treated with various concentrations of BI-3406 for a specified time.

-

Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were quantified using an immunoassay (e.g., ELISA or Western Blot).

-

Analysis: The ratio of pERK to total ERK was calculated and normalized to vehicle-treated controls. IC50 values were determined by fitting the data to a dose-response curve.

Part 2: The Discovery and Development of BI-2852, a Pan-KRAS Inhibitor Targeting the Switch I/II Pocket

Directly inhibiting KRAS has been a long-standing challenge in oncology. The discovery of BI-2852 marked a breakthrough by identifying a novel binding pocket on KRAS, distinct from the switch-II pocket targeted by covalent KRASG12C inhibitors.

Discovery and Optimization

BI-2852 was discovered through a fragment-based drug discovery (FBDD) approach.[13][14] Initial fragment screens identified weakly binding molecules that were then optimized using structure-based design. A key challenge was developing a robust system for co-crystallizing small molecules with GTP-bound KRASG12D.

The optimization process involved exploring various substituents on an indole core. This led to the identification of BI-2852, a nanomolar inhibitor that binds to a previously "undruggable" pocket located between the switch I and switch II regions of KRAS.[13][15] This pocket is present in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS.[13][15]

Mechanism of Action

BI-2852 is a pan-KRAS inhibitor, meaning it is not specific to a particular KRAS mutation.[16] By binding to the switch I/II pocket, it mechanistically blocks the interaction of KRAS with a wide range of binding partners, including:

-

GAPs: (GTPase Activating Proteins), preventing KRAS deactivation.[13][15]

-

Effector proteins: (e.g., CRAF, PI3Kα), blocking downstream oncogenic signaling.[13][17]

This comprehensive blockade of KRAS interactions leads to the inhibition of both the MAPK and PI3K/AKT signaling pathways, resulting in an antiproliferative effect in KRAS-mutant cancer cells.[13][15]

Quantitative Data

| Parameter | Compound | Value | Target/Cell Line | Assay Type | Reference |

| KD | BI-2852 | 740 nM | KRASG12D | Isothermal Titration Calorimetry (ITC) | [18][19] |

| IC50 | BI-2852 | 490 nM | GTP-KRASG12D::SOS1 | AlphaScreen Assay | [18] |

| IC50 | BI-2852 | 770 nM | GTP-KRASG12D::CRAF | Biochemical Assay | [18] |

| IC50 | BI-2852 | 500 nM | GTP-KRASG12D::PI3Kα | Biochemical Assay | [18] |

| EC50 | BI-2852 | 5.8 µM | pERK Inhibition | NCI-H358 cells | [18][20] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC):

-

Instrumentation: A MicroCal ITC200 or similar instrument was used.

-

Sample Preparation: Purified KRASG12D protein was placed in the sample cell, and a concentrated solution of BI-2852 was loaded into the injection syringe. Both were in the same buffer to minimize heat of dilution effects.

-

Procedure: The experiment consisted of a series of small, sequential injections of BI-2852 into the protein solution while the temperature was held constant. The heat change associated with each injection was measured.

-

Analysis: The resulting data (a plot of heat per injection versus the molar ratio of ligand to protein) was fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Proliferation Assay (CellTiter-Glo):

-

Cell Seeding: NCI-H358 cells were seeded in 96-well plates at a density of 1,500 cells per well in medium containing 10% FBS.

-

Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of BI-2852 (starting at 50 µM with 1:5 dilutions).

-

Incubation: Cells were incubated for 3 days at 37°C and 5% CO2.

-

Viability Measurement: The CellTiter-Glo luminescent cell viability reagent was added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: Luminescence was read using a plate reader. The data was normalized to vehicle-treated controls, and EC50 values were calculated using a sigmoidal curve-fitting program.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pardon Our Interruption [opnme.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Pardon Our Interruption [opnme.com]

- 13. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 17. selleckchem.com [selleckchem.com]

- 18. Pardon Our Interruption [opnme.com]

- 19. researchgate.net [researchgate.net]

- 20. BI-2852 | Ras | TargetMol [targetmol.com]

An In-depth Technical Guide: The Biological Activity and Targets of (Rac)-BI 703704

(Rac)-BI 703704 is a potent, orally active small molecule activator of soluble guanylyl cyclase (sGC). This technical guide provides a comprehensive overview of the biological activity, targets, and mechanism of action of this compound, with a focus on its therapeutic potential in diabetic nephropathy. The information is tailored for researchers, scientists, and drug development professionals.

Core Target and Mechanism of Action

The primary molecular target of this compound is soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric protein, with the most common isoforms being GC-1 (α1/β1) and GC-2 (α2/β1). This compound activates both isoforms, with a reportedly stronger activation of the GC-2 isoform[1].

Activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. In the context of diabetic nephropathy, activation of sGC by this compound has been shown to increase renal cGMP levels, leading to a reduction in proteinuria and glomerulosclerosis[2][3].

Quantitative Data Summary

The following table summarizes the in vivo biological activity of this compound in a ZSF1 rat model of diabetic nephropathy[2][3].

| Parameter | Treatment Group (BI 703704 dose) | Result |

| Urinary Protein Excretion (UPE) | Vehicle Control | 463 ± 58 mg/day |

| 0.3 mg/kg/day | 328 ± 55 mg/day | |

| 1 mg/kg/day | 348 ± 23 mg/day | |

| 3 mg/kg/day | 283 ± 45 mg/day | |

| 10 mg/kg/day | 108 ± 23 mg/day | |

| Renal cGMP Levels | All doses | Dose-dependent increase compared to vehicle |

| Glomerulosclerosis and Interstitial Lesions | All doses | Significant reduction in incidence compared to vehicle |

| Mean Arterial Pressure (MAP) and Heart Rate (HR) | 0.3, 1, and 3 mg/kg/day | No significant change |

| 10 mg/kg/day | Decrease in MAP and increase in HR |

Note: Specific EC50 values for the in vitro activation of sGC isoforms by this compound are not publicly available in the reviewed literature.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of sGC activators like this compound.

In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC or in cell lysates.

1. Reagents and Materials:

-

Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)

-

Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM IBMX (phosphodiesterase inhibitor)

-

GTP (substrate)

-

[α-³²P]GTP (radiolabeled substrate)

-

Magnesium chloride (MgCl₂)

-

This compound (or other test compounds)

-

Positive control (e.g., the NO donor sodium nitroprusside)

-

Stop Solution: 120 mM zinc acetate

-

Precipitation Solution: 144 mM sodium carbonate

-

Alumina columns

-

Scintillation fluid and counter

2. Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, GTP, and [α-³²P]GTP.

-

Add purified sGC enzyme to the reaction mixture.

-

Add varying concentrations of this compound or control compounds to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the stop solution.

-

Precipitate the unreacted GTP by adding the precipitation solution.

-

Separate the radiolabeled cGMP from the unreacted GTP by passing the supernatant through an alumina column.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Calculate the specific activity of sGC (pmol cGMP/min/mg protein) and determine the EC50 value for this compound.

In Vivo Measurement of Renal cGMP Levels

This protocol describes the measurement of cGMP levels in kidney tissue from animals treated with this compound.

1. Animal Dosing and Tissue Collection:

-

Treat animals (e.g., ZSF1 rats) with vehicle or varying doses of this compound for the desired duration.

-

At the end of the treatment period, euthanize the animals and rapidly excise the kidneys.

-

Flash-freeze the kidney tissue in liquid nitrogen and store at -80°C until analysis.

2. Sample Preparation:

-

Homogenize the frozen kidney tissue in a suitable buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent cGMP degradation.

-

Centrifuge the homogenate to pellet the precipitated protein.

-

Collect the supernatant containing the cGMP.

3. cGMP Quantification:

-

Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit for quantification.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves a competitive binding assay.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cGMP in the kidney tissue samples based on a standard curve.

-

Normalize the cGMP concentration to the total protein content of the tissue homogenate (pmol cGMP/mg protein).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling pathway of this compound in a target cell.

Experimental Workflow for In Vitro sGC Activity Assay

Caption: General experimental workflow for an in vitro sGC activity assay.

References

(Rac)-BI 703704: A Technical Guide to its Preclinical Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-BI 703704 is a potent, orally available small molecule activator of soluble guanylate cyclase (sGC). It has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. This document provides a comprehensive overview of the currently available pharmacological and toxicological data on this compound, with a focus on its mechanism of action and in vivo efficacy. All quantitative data from key studies are summarized, and experimental protocols are detailed to the extent publicly available. Visual diagrams are provided to illustrate key concepts and workflows.

It is important to note that while preclinical efficacy has been demonstrated, detailed in vitro potency (IC50/EC50), pharmacokinetic, and formal toxicology data are not extensively available in the public domain.

Pharmacology

Mechanism of Action

This compound is an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Under conditions of oxidative stress, which are prevalent in diseases such as diabetic nephropathy, the heme moiety of sGC can become oxidized or lost, rendering the enzyme unresponsive to endogenous NO.[2][3] this compound acts on this oxidized, heme-free form of sGC, directly activating it to catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels is believed to mediate the therapeutic effects, including vasodilation and reduction of renal damage.[1] Recent research indicates that BI 703704 activates both isoforms of sGC, GC-1 (α1/β1) and GC-2 (α2/β1).[4]

In Vivo Pharmacology: Diabetic Nephropathy Model

A key study investigated the effects of this compound in obese ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy. The compound was administered daily for 15 weeks. The results demonstrated a dose-dependent reduction in the progression of renal damage.

| Dose (mg/kg/day) | Urinary Protein Excretion (UPE) (mg/day) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |

| Vehicle Control | 463 ± 58 | No significant change | No significant change |

| 0.3 | 328 ± 55 | No significant change | No significant change |

| 1 | 348 ± 23 | No significant change | No significant change |

| 3 | 283 ± 45 | No significant change | No significant change |

| 10 | 108 ± 23 | Decrease | Increase |

Data adapted from Boustany-Kari et al., 2016.

The study also reported dose-dependent increases in renal cGMP levels, confirming target engagement. Furthermore, histological analysis revealed a significant reduction in glomerulosclerosis and interstitial lesions in the kidneys of treated animals. Notably, the beneficial renal effects were observed at doses that did not significantly impact blood pressure, suggesting a direct protective mechanism within the kidney.

Toxicology Profile

As of the latest available information, a comprehensive public toxicology profile for this compound is not available. No studies detailing acute or chronic toxicity, genotoxicity, or carcinogenicity have been published.

In the 15-week study in ZSF1 rats, the highest dose of 10 mg/kg/day was associated with a decrease in mean arterial pressure and an increase in heart rate. These effects are consistent with the vasodilatory mechanism of sGC activators and are considered pharmacological effects rather than overt toxicity. No other adverse effects were reported in this study.

Experimental Protocols

In Vivo Diabetic Nephropathy Study

The following is a summary of the experimental protocol from the key preclinical study.

References

- 1. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]

- 2. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BI-703704 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

(Rac)-BI 703704: A Technical Guide to its Role as a Soluble Guanylate Cyclase Activator in cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BI 703704 is a potent, small molecule activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in a multitude of physiological processes. This technical guide provides an in-depth overview of the role of this compound in cGMP signaling, with a focus on its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Introduction to cGMP Signaling and Soluble Guanylate Cyclase

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, neurotransmission, and inflammation. The intracellular concentration of cGMP is tightly controlled by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).

There are two main types of guanylate cyclases: particulate guanylate cyclases (pGC), which are activated by natriuretic peptides, and soluble guanylate cyclase (sGC), the primary receptor for the signaling molecule nitric oxide (NO). sGC is a heterodimeric hemoprotein, typically composed of an α and a β subunit. Under normal physiological conditions, the binding of NO to the ferrous heme iron of the sGC β-subunit triggers a conformational change that leads to a significant increase in the enzyme's catalytic activity, resulting in the conversion of guanosine triphosphate (GTP) to cGMP.

In certain pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO stimulation. sGC activators, such as this compound, are a class of compounds that can directly activate sGC, particularly in its NO-insensitive, heme-oxidized or heme-free state. This unique mechanism of action makes sGC activators a promising therapeutic strategy for diseases associated with impaired NO-sGC-cGMP signaling.

This compound: A Potent Activator of Soluble Guanylate Cyclase

This compound has been identified as a potent activator of soluble guanylate cyclase. Its chemical formula is C₃₂H₃₇N₃O₄S. Unlike sGC stimulators, which enhance the sensitivity of sGC to NO, this compound directly activates the enzyme, leading to a robust increase in cGMP production. This activity is particularly relevant in disease states where endothelial dysfunction leads to reduced NO bioavailability and increased oxidative stress, resulting in a pool of NO-unresponsive sGC.

Mechanism of Action

The primary mechanism of action of this compound is the direct allosteric activation of soluble guanylate cyclase. This leads to an increase in the conversion of GTP to cGMP. The elevated cGMP levels then activate downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of target proteins, leading to the physiological response.

{"answer":"### 3. Quantitative Data

One key study investigated the effects of this compound in the ZSF1 rat, a model of diabetic nephropathy.[3][4] In this model, oral administration of this compound resulted in a dose-dependent increase in renal cGMP content.[3][4] This was accompanied by a significant reduction in urinary protein excretion, a key indicator of kidney damage.[3][4] These findings highlight the in vivo target engagement and pharmacological activity of the compound.

| Parameter | Model System | Effect of this compound | Reference |

| Renal cGMP Levels | ZSF1 Rat | Dose-dependent increase | [3][4] |

| Urinary Protein Excretion | ZSF1 Rat | Dose-dependent decrease | [3][4] |

| Glomerulosclerosis | ZSF1 Rat | Significant reduction | [4] |

| Interstitial Lesions | ZSF1 Rat | Significant reduction | [4] |

Experimental Protocols

The characterization of sGC activators like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological effects.

In Vitro sGC Activity Assay

The direct effect of this compound on sGC activity can be measured using purified enzyme. A common method is the conversion of [α-³²P]GTP to [³²P]cGMP.

Objective: To determine the concentration-dependent activation of purified sGC by this compound.

Materials:

-

Purified soluble guanylate cyclase

-

This compound

-

[α-³²P]GTP

-

Assay buffer (e.g., 25 mM triethanolamine, pH 7.5, 0.1 mM EGTA, 0.1 mg/ml BSA, 1 mM cGMP, 2 mM MgCl₂)

-

Heme oxidizing agent (e.g., 1H-[3][4]oxadiazolo[4,3-a]quinoxalin-1-one, ODQ) for studying activity on the NO-insensitive form of sGC

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing purified sGC in the assay buffer.

-

For experiments on the NO-insensitive form, pre-incubate the enzyme with a heme oxidizing agent like ODQ.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [α-³²P]GTP.

-

Allow the reaction to proceed for a specific time.

-

Terminate the reaction.

-

Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, using techniques like thin-layer chromatography or alumina columns.

-

Quantify the amount of [³²P]cGMP produced using a scintillation counter.

-

Plot the enzyme activity against the concentration of this compound to determine the EC₅₀ value.

Measurement of Intracellular cGMP Levels

The cellular activity of this compound can be assessed by measuring the accumulation of cGMP in cultured cells.

Objective: To quantify the increase in intracellular cGMP levels in response to this compound treatment.

Materials:

-

Cultured cells expressing sGC (e.g., RFL-6 rat lung fibroblasts)

-

This compound

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

-

Microplate reader

Protocol:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells using a suitable lysis buffer to release intracellular cGMP.

-

Perform a cGMP EIA or RIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Measure the signal (e.g., absorbance for EIA, radioactivity for RIA) using a microplate reader.

-

Calculate the concentration of cGMP in the samples based on a standard curve.

In Vivo Assessment of Pharmacological Effects

Animal models are used to evaluate the in vivo efficacy of this compound. The ZSF1 rat is a relevant model for studying diabetic nephropathy.[5][6][7][8][9]

Objective: To determine the effect of this compound on renal cGMP levels and kidney function in a model of diabetic nephropathy.

Materials:

-

ZSF1 rats

-

This compound formulated for oral administration

-

Metabolic cages for urine collection

-

Analytical equipment for measuring urinary protein and creatinine

-

Tissue homogenization equipment

-

cGMP assay kit

Protocol:

-

House ZSF1 rats in metabolic cages for acclimatization and baseline measurements.

-

Administer this compound orally at different doses daily for a specified duration (e.g., 15 weeks).[4]

-

Collect urine periodically to measure urinary protein and creatinine levels to assess kidney function.

-

At the end of the study, euthanize the animals and collect kidney tissue.

-

Homogenize the kidney tissue and measure the cGMP concentration using an appropriate assay.

-

Perform histological analysis of the kidney tissue to assess for pathological changes such as glomerulosclerosis and interstitial fibrosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BI 703704 | sGC activator | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal injury in relation to obesity and the additive effect of hypertension in female and male obese and lean ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GEO Accession viewer [ncbi.nlm.nih.gov]

(Rac)-BI 703704: A Soluble Guanylate Cyclase Activator with Therapeutic Potential in Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy remains a leading cause of end-stage renal disease, creating a significant unmet medical need for novel therapeutic strategies. Emerging research has highlighted the therapeutic potential of targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in diabetic kidney disease. This technical guide focuses on (Rac)-BI 703704 , a potent sGC activator, and its preclinical efficacy in a model of diabetic nephropathy. This document provides a comprehensive overview of its mechanism of action, a detailed summary of key preclinical findings, experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction: The Role of the sGC Pathway in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria and a decline in glomerular filtration rate (GFR).[1][2][3] A key contributor to this pathology is the impairment of the NO-sGC-cGMP signaling cascade.[4] Under physiological conditions, nitric oxide (NO) binds to the reduced (ferrous) heme iron of sGC, stimulating the production of the second messenger cGMP. cGMP, in turn, mediates various protective effects in the kidney, including vasodilation, and inhibition of inflammation and fibrosis.[4][5]

In the diabetic milieu, characterized by oxidative stress, the heme iron of sGC can become oxidized (to the ferric state) or lost altogether, rendering the enzyme insensitive to NO.[6] This state of sGC uncoupling leads to diminished cGMP production and contributes to the pathogenesis of diabetic kidney disease.[7]

Soluble guanylate cyclase activators, such as this compound, represent a promising therapeutic approach as they can directly activate sGC, bypassing the need for NO and functioning even when the enzyme is in its oxidized, NO-insensitive state.[6][8] This mechanism offers a distinct advantage over sGC stimulators, which only enhance the sensitivity of the reduced form of sGC to NO.[6]

Mechanism of Action of this compound

This compound is a potent, small-molecule activator of soluble guanylate cyclase.[8][9] Its primary mechanism of action involves binding to a site on the sGC enzyme that is distinct from the NO-binding site, inducing a conformational change that leads to increased production of cGMP.[6][10] This action restores the downstream signaling effects of the NO-sGC-cGMP pathway, even in the presence of oxidative stress and reduced NO bioavailability, which are characteristic features of diabetic nephropathy.[11]

The elevation of renal cGMP levels by this compound is expected to exert renoprotective effects through several mechanisms, including:

-

Improved Renal Hemodynamics: cGMP-mediated vasodilation can improve renal blood flow and glomerular function.[4]

-

Anti-inflammatory Effects: The pathway has been shown to reduce inflammation, a key driver of kidney damage in diabetes.[5][7]

-

Anti-fibrotic Activity: Increased cGMP can inhibit the expression of pro-fibrotic factors and reduce the accumulation of extracellular matrix, thereby slowing the progression of glomerulosclerosis and interstitial fibrosis.[5][7]

Preclinical Evidence in a Model of Diabetic Nephropathy

A key preclinical study investigated the therapeutic potential of this compound in the ZSF1 rat model, a well-established model of type 2 diabetes and diabetic nephropathy that exhibits obesity, hyperglycemia, dyslipidemia, hypertension, and progressive renal damage.[11][12][13]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound administered for 15 weeks to male ZSF1 rats.[12]

Table 1: Effect of this compound on Urinary Protein Excretion (UPE)

| Treatment Group (mg/kg/day) | Mean UPE (mg/day) ± SEM |

| Vehicle Control | 463 ± 58 |

| This compound (0.3) | 328 ± 55 |

| This compound (1) | 348 ± 23 |

| This compound (3) | 283 ± 45 |

| This compound (10) | 108 ± 23 |

Table 2: Effect of this compound on Renal cGMP Levels

| Treatment Group (mg/kg/day) | Renal cGMP Levels |

| Vehicle Control | Baseline |

| This compound (0.3) | Dose-dependent increase |

| This compound (1) | Dose-dependent increase |

| This compound (3) | Dose-dependent increase |

| This compound (10) | Dose-dependent increase |

Table 3: Histological Findings after 15 Weeks of Treatment

| Treatment Group | Incidence of Glomerulosclerosis | Incidence of Interstitial Lesions |

| Vehicle Control | High | High |

| This compound (dose-dependent) | Significantly Reduced | Significantly Reduced |

Table 4: Hemodynamic Effects of this compound

| Treatment Group (mg/kg/day) | Mean Arterial Pressure (MAP) | Heart Rate (HR) |

| Vehicle Control | No significant change | No significant change |

| This compound (0.3, 1, 3) | No significant change | No significant change |

| This compound (10) | Decrease | Increase |

Note: A dose-dependent increase in renal cGMP levels was reported, confirming target engagement.[12]

The results demonstrate that this compound significantly reduces proteinuria and ameliorates renal structural damage in a dose-dependent manner.[12] Importantly, these renoprotective effects were observed at doses that did not significantly impact systemic blood pressure, suggesting a direct renal mechanism of action.[12]

Experimental Protocols

Animal Model:

-

Strain: Male obese ZSF1 rats (ZSF1-LeprfaLeprcp/Crl).[12][13]

-

Characteristics: This hybrid strain, developed from a cross between a ZDF female and an SHHF male rat, spontaneously develops type 2 diabetes, hypertension, hyperlipidemia, and nephropathy, making it a relevant model for studying diabetic kidney disease.[13][14]

Study Design:

-

Treatment: this compound was administered daily via food intake for 15 weeks.[12]

-

Dose Groups: 0.3, 1, 3, and 10 mg/kg/day, along with a vehicle control group.[12]

-

Endpoints Measured:

-

Renal Function: Urinary Protein Excretion (UPE) was monitored throughout the study.[12]

-

Target Engagement: Renal cGMP levels were quantified at the end of the study.[12]

-

Histopathology: Glomerular and interstitial lesions were assessed histologically.[12]

-

Hemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) were measured.[12]

-

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of sGC Activation by this compound

References

- 1. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diabetic Nephropathy: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 3. Diabetic nephropathy--a review of the natural history, burden, risk factors and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy | PLOS One [journals.plos.org]

- 5. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promoting soluble guanylate cyclase activity via guanylate cyclase stimulators or guanylate cyclase activators: a feasible option in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ZSF1 rat (obese), ZSF1-LeprfaLeprcp/Crl | Animalab [animalab.eu]

- 14. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for (Rac)-BI 703704 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BI 703704 is a potent and selective pan-KRAS inhibitor, demonstrating a significant breakthrough in the pursuit of therapies for KRAS-driven cancers. KRAS, a frequently mutated oncogene in various cancers like pancreatic, colorectal, and non-small cell lung cancer, has long been a challenging target for therapeutic intervention. This compound operates by binding non-covalently to the inactive, GDP-bound state of KRAS, effectively locking the protein in this conformation. This mechanism prevents the nucleotide exchange required for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways and suppressing tumor growth.[1][2] Preclinical in vivo studies have shown that pan-KRAS inhibitors can effectively suppress the growth of KRAS-mutant tumors in animal models without causing significant weight loss, indicating a favorable therapeutic window.[1]

These application notes provide a detailed, generalized experimental protocol for conducting in vivo efficacy studies with this compound, based on established methodologies for similar pan-KRAS inhibitors.

Key Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the KRAS signaling pathway. By locking KRAS in its inactive state, the inhibitor prevents the activation of downstream effector pathways critical for cell proliferation, survival, and differentiation.

Caption: KRAS Signaling Pathway Inhibition by this compound.

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Animal Model and Cell Line

-

Animal Strain: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu) are commonly used for xenograft studies.

-

Cell Line: Select a cancer cell line with a known KRAS mutation (e.g., G12C, G12D, G12V).

-

Cell Culture: Culture the selected cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.

Tumor Implantation

-

Procedure: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.

-

Monitoring: Monitor the mice for tumor growth. Caliper measurements should be taken regularly to determine tumor volume.

Dosing and Administration

-

Vehicle Preparation: Prepare a suitable vehicle for the administration of this compound. The choice of vehicle will depend on the physicochemical properties of the compound.

-

Dosing Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. A typical dosing regimen for a pan-KRAS inhibitor could be once or twice daily oral administration.

-

Dose Levels: Include multiple dose levels of this compound to assess dose-dependent efficacy.

Experimental Workflow

Caption: In Vivo Efficacy Study Workflow.

Data Collection and Analysis

| Parameter | Measurement Method | Frequency |

| Tumor Volume | Caliper (Volume = 0.5 x Length x Width²) | 2-3 times per week |

| Body Weight | Digital Scale | 2-3 times per week |

| Clinical Observations | Visual Inspection | Daily |

| Pharmacokinetics (Optional) | Blood Sampling | As per study design |

| Pharmacodynamics (Optional) | Tumor Biopsy (e.g., for biomarker analysis) | At study endpoint |

Statistical Analysis

-

Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

Conclusion

This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. The provided protocol offers a foundational framework for conducting in vivo studies to evaluate its efficacy. Researchers should adapt this protocol based on the specific cell line, animal model, and formulation of the compound. Careful monitoring and data analysis are crucial for accurately assessing the therapeutic potential of this novel pan-KRAS inhibitor.

References

Application Notes and Protocols for Preclinical Research in ZSF1 Rats

Topic: (Rac)-BI 703704 Dosage and Administration in ZSF1 Rats

Disclaimer: As of the latest available public information, specific studies detailing the dosage, administration, and comprehensive protocols for this compound in ZSF1 rats have not been published. The following application notes provide a general framework for conducting studies with novel compounds in the ZSF1 rat model based on its established characteristics and the putative mechanism of action of similar compounds. The protocols described are hypothetical and should be adapted based on dose-finding and tolerability studies.

Overview of the ZSF1 Rat Model

The ZSF1 rat is a well-established model for type 2 diabetic nephropathy and metabolic syndrome. It is a cross between a female Zucker Diabetic Fatty (ZDF) rat and a male Spontaneously Hypertensive Heart Failure (SHHF) rat. This genetic background results in a phenotype that closely mimics human disease progression.

Key Characteristics of the Obese ZSF1 Rat Model:

| Characteristic | Description | Onset/Timeline |

| Metabolic Syndrome | Develops hyperglycemia, hyperlipidemia, and hypertension. | Typically by 8 weeks of age. |

| Diabetic Nephropathy | Exhibits proteinuria, glomerulosclerosis, tubulointerstitial inflammation and fibrosis, and a progressive decline in glomerular filtration rate (GFR). | Early signs like proteinuria can appear by 12 weeks of age, with significant renal pathology by 24-32 weeks. |

| Cardiovascular Complications | Prone to developing cardiac hypertrophy and dysfunction, modeling heart failure with preserved ejection fraction (HFpEF). | Cardiac changes can be observed from 12 to 26 weeks of age. |

Putative Mechanism of Action: this compound

While specific data is limited, some sources suggest that BI 703704 acts as a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, and has anti-inflammatory, and anti-fibrotic effects. In the context of diabetic nephropathy, targeting this pathway could be beneficial.

Caption: Proposed signaling pathway of a soluble guanylate cyclase (sGC) activator.

Hypothetical Experimental Protocol for a Novel Compound in ZSF1 Rats

This protocol provides a general methodology for evaluating a compound like this compound for the treatment of diabetic nephropathy in ZSF1 rats.

3.1. Animals and Acclimation

-

Animals: Male obese ZSF1 rats and their lean littermates (as controls).

-

Age at Study Start: 8-12 weeks, when metabolic syndrome is established but significant renal damage has not yet occurred.

-

Acclimation: Acclimate animals for at least one week upon arrival, with ad libitum access to standard chow and water.

3.2. Experimental Groups

-

Group 1: Lean ZSF1 rats + Vehicle

-

Group 2: Obese ZSF1 rats + Vehicle

-

Group 3: Obese ZSF1 rats + Low Dose this compound

-

Group 4: Obese ZSF1 rats + High Dose this compound

-

(Optional) Group 5: Obese ZSF1 rats + Positive Control (e.g., Enalapril)

3.3. Dosing and Administration (Hypothetical)

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be based on the compound's physicochemical properties.

-

Route of Administration: Oral gavage is a common route for daily administration.

-

Dosage: Dosages should be determined by prior pharmacokinetic and tolerability studies. A hypothetical range could be 1-30 mg/kg, once or twice daily.

-

Duration: A typical study duration to observe effects on diabetic nephropathy would be 8-12 weeks of continuous dosing.

3.4. Monitoring and Endpoint Analysis

-

Weekly Monitoring: Body weight, food and water intake, and general health status.

-

Bi-weekly/Monthly Monitoring:

-

Blood pressure measurement (e.g., via tail-cuff method).

-

Urine collection (e.g., using metabolic cages) to measure urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

-

Blood collection for analysis of glucose, triglycerides, cholesterol, and blood urea nitrogen (BUN).

-

-

-

Measurement of Glomerular Filtration Rate (GFR).

-

Collection of blood for terminal biomarker analysis.

-

Harvesting of kidneys for histopathological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis, tubular injury, and fibrosis.

-

Harvesting of heart for assessment of cardiac hypertrophy.

-

Caption: General experimental workflow for a preclinical study in ZSF1 rats.

Data Presentation

All quantitative data from the study should be summarized in tables for clear comparison between groups.

Example Table: Metabolic and Renal Parameters

| Parameter | Lean + Vehicle | Obese + Vehicle | Obese + Low Dose | Obese + High Dose |

| Body Weight (g) | ||||

| Blood Glucose (mg/dL) | ||||

| UACR (mg/g) | ||||

| Systolic BP (mmHg) | ||||

| Terminal GFR (mL/min/kg) | ||||

| Kidney Weight (g) |

Note: The results would be presented as mean ± SEM or SD, with statistical analysis to determine significant differences between groups.

Conclusion

While specific dosage and administration protocols for this compound in ZSF1 rats are not publicly available, the information provided here offers a comprehensive guide for researchers planning to investigate this or similar compounds in this relevant model of diabetic nephropathy. It is crucial to perform initial dose-finding and tolerability studies to establish a safe and effective dose range before embarking on long-term efficacy studies.

Application Notes and Protocols for (Rac)-BI 703704 in sGC Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BI 703704 is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a critical enzyme in the NO-sGC-cGMP signaling pathway.[1][2] sGC is a heterodimeric heme-containing protein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, mediating a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. In pathological conditions associated with oxidative stress, the heme iron of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. sGC activators like this compound are designed to target and activate these oxidized or heme-free forms of sGC, thereby restoring cGMP signaling in disease states.[3]

These application notes provide a comprehensive overview of the use of this compound in sGC activity assays, including detailed protocols, data presentation, and visual representations of the relevant biological pathways and experimental workflows.

sGC Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway is initiated by the binding of nitric oxide to the ferrous heme moiety of sGC. This binding induces a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity. sGC activators, such as this compound, bypass the need for NO and directly activate the enzyme, particularly when it is in an oxidized or heme-deficient state. The resulting increase in intracellular cGMP levels leads to the activation of downstream effectors, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).

Caption: The NO-sGC-cGMP signaling pathway and the mode of action of this compound.

Data Presentation

This compound has demonstrated significant activity in both in vitro and in vivo models. The following tables summarize the available quantitative data.

In Vitro sGC Activity

| Compound | Target Isoform | Activity | Reference |

| This compound | GC-2 (α2/β1) | Stronger activation compared to BAY 60-2770 | [4] |

| This compound | GC-1 (α1/β1) | Similar potency to BAY 60-2770 | [4] |

In Vivo Efficacy in a Model of Diabetic Nephropathy

The following data are from a study in ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy, treated with this compound for 15 weeks.[5]

| Treatment Group (mg/kg/day) | Renal cGMP (pmol/g tissue) | Urinary Protein Excretion (mg/day) |

| Vehicle Control | 1.5 ± 0.2 | 463 ± 58 |

| 0.3 | 2.5 ± 0.3 | 328 ± 55 |

| 1.0 | 3.1 ± 0.4 | 348 ± 23 |

| 3.0 | 4.5 ± 0.6 | 283 ± 45 |

| 10.0 | 6.8 ± 0.9 | 108 ± 23 |

| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. |

Experimental Protocols

In Vitro sGC Activity Assay using Purified Enzyme

This protocol is adapted from established methods for measuring the activity of purified sGC and is suitable for determining the in vitro potency of this compound.

Objective: To determine the EC50 of this compound for the activation of purified sGC.

Materials:

-

Purified recombinant human sGC (α1/β1 or α2/β1 isoforms)

-

This compound

-

Assay Buffer: 50 mM triethanolamine (TEA), pH 7.4, 50 mM NaCl, 1 mM MgCl2, 0.1 mM GTP, 1 mM cGMP, 3 mM dithiothreitol (DTT)

-

Enzyme Reaction Buffer: 50 mM TEA, pH 7.4, 3 mM MgCl2, 3 mM DTT, 1 mg/ml bovine serum albumin (BSA)

-

GTP solution

-

ODQ (1H-[5][6]oxadiazolo[4,3-a]quinoxalin-1-one) - to induce the oxidized state of sGC

-

cGMP detection kit (e.g., ELISA or Radioimmunoassay kit)

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the Enzyme Reaction Buffer to achieve the desired final concentrations.

-

Prepare a stock solution of ODQ in DMSO.

-

Prepare the GTP solution in the Enzyme Reaction Buffer.

-

-

Enzyme Preparation:

-

Thaw the purified sGC on ice.

-

To assess the activity on the oxidized enzyme, pre-incubate the purified sGC with ODQ (e.g., 10 µM) for 10-15 minutes at room temperature.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the appropriate volume of the serially diluted this compound.

-

Add the prepared sGC enzyme (either in its reduced or ODQ-treated oxidized state) to each well.

-

Initiate the enzymatic reaction by adding the GTP solution to each well. The final reaction volume should be consistent across all wells (e.g., 50 µL).

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA) or by heating.

-

-

cGMP Detection:

-

Quantify the amount of cGMP produced in each well using a commercially available cGMP detection kit (ELISA or RIA) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Calculate the concentration of cGMP produced in each sample.

-

Plot the cGMP concentration against the log of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-